3-(4-Chlorophenyl)propyldimethylamine

Description

3-(4-Chlorophenyl)propyldimethylamine, commonly known as chlorpheniramine, is a first-generation antihistamine with the IUPAC name [3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine . Its molecular formula is C₁₆H₁₉ClN₂, and it has a molecular weight of 274.79 g/mol . Chlorpheniramine acts as a histamine H₁ receptor antagonist, primarily used to alleviate allergy symptoms such as rhinitis, urticaria, and conjunctivitis . Key synonyms include:

- γ-(4-Chlorophenyl)-γ-(2-pyridyl)propyldimethylamine

- 1-(p-Chlorophenyl)-1-(2-pyridyl)-3-dimethylaminopropane

- DL-Chlorpheniramine .

Structurally, the compound features a chlorophenyl group at the para position, a pyridyl moiety, and a dimethylamino-propyl chain, which are critical for its antihistaminic activity .

Properties

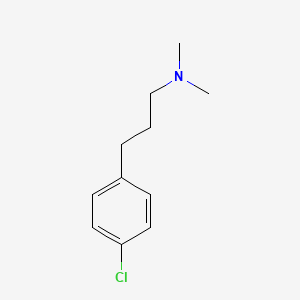

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C11H16ClN/c1-13(2)9-3-4-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

LLGYFLPUEUNVOQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Dexchlorpheniramine: The Active Enantiomer

- Structure : Dexchlorpheniramine is the (S)-enantiomer of chlorpheniramine, with the same molecular formula (C₁₆H₁₉ClN₂ ) and weight (274.79 g/mol ) .

- Activity : It exhibits twice the potency of racemic chlorpheniramine due to stereoselective binding to H₁ receptors .

- Clinical Use : Used for allergic rhinitis and dermatitis, with a lower effective dose (e.g., 2 mg vs. 4 mg for chlorpheniramine) .

- Synthesis : Derived via chiral resolution of chlorpheniramine using D-phenylsuccinic acid .

Brompheniramine: Halogen-Substituted Analog

- Structure : Bromine replaces the chlorine atom on the phenyl ring, yielding C₁₆H₁₉BrN₂ (molecular weight: 319.24 g/mol ) .

- Activity : Similar antihistaminic potency to chlorpheniramine but with a longer plasma half-life due to bromine’s higher atomic mass and lipophilicity .

- Clinical Use : Treats similar conditions but may cause increased sedation in some patients .

Other Halogenated Analogs

Structural and Pharmacological Data Table

Mechanistic and Computational Insights

- Electronic Effects : DFT studies on chlorophenyl-containing compounds (e.g., 4CPHPP) highlight that the electron-withdrawing chlorine stabilizes the aromatic ring, enhancing binding affinity to H₁ receptors .

- Steric Factors: The pyridyl and dimethylamino groups facilitate interactions with hydrophobic pockets and cationic sites in the receptor, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.